N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-9-19-11-7-5-10(6-8-11)13(18)15-14-17-16-12(4-2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEDUGMXBQUEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The benzamide moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent, with studies indicating its efficacy in reducing seizure activity. .
Biological Studies: Researchers have studied the compound’s effects on various biological pathways, including its interaction with enzymes and receptors involved in neurological and inflammatory processes.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter release and inhibition of voltage-gated ion channels. The compound’s anti-inflammatory effects may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide can be compared with other thiadiazole derivatives, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: This compound has similar structural features but differs in its functional groups, leading to variations in its biological activity and chemical reactivity.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide: The presence of a methoxy group instead of a propoxy group can influence the compound’s pharmacokinetic properties and its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
